molecular formula C16H19NO B090726 N,N-Dibenzylethanolamine CAS No. 101-06-4

N,N-Dibenzylethanolamine

Cat. No. B090726
CAS RN: 101-06-4
M. Wt: 241.33 g/mol
InChI Key: WTTWSMJHJFNCQB-UHFFFAOYSA-N
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Description

N,N-Dibenzylethanolamine is a chemical compound that is related to various research areas, including the synthesis of N-heterocycles, metal complex formation, and antimicrobial activity. While the provided papers do not directly discuss N,N-Dibenzylethanolamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N,N-Dibenzylethanolamine.

Synthesis Analysis

The synthesis of related compounds, such as N-heterocycles, is of significant interest in synthetic chemistry. For instance, a Cu(II)-catalyzed synthesis of pyrrolo[1,2-a]quinoxaline, quinazolin-4-one, and benzo[4,5]imidazoquinazoline derivatives has been developed using N,N-dimethylethanolamine (DMEA) as a C1 synthon, with green oxidant O2 facilitating the formation of a key intermediate—a reactive iminium ion . This method is compatible with a variety of functional groups and offers an alternative to previously developed protocols. Similarly, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through a 1,3-dipolar cycloaddition reaction indicates the versatility of N,N-dibenzyl compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of N,N-dibenzylethanolamine can be inferred from related compounds. For example, the crystal structure of transition metal complexes with N,N'-dibenzylethane-1,2-diamine ligands has been characterized, revealing an octahedral coordination environment for Ni(II) and a Jahn-Teller influenced elongated octahedral environment for Cu(II) . These findings suggest that N,N-dibenzylethanolamine could also form stable complexes with transition metals, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of N,N-dibenzylethanolamine can be deduced from the behavior of similar compounds. The electron-transfer-mediated synthesis of phenanthridines from N-(ortho-halobenzyl)arylamines, which proceeds via photostimulated C-C cyclization, demonstrates the potential for intramolecular reactions involving N,N-dibenzyl compounds . This suggests that N,N-dibenzylethanolamine may also participate in similar intramolecular reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dibenzylethanolamine can be related to those of structurally similar compounds. For instance, the study of NBD-head group labeled phosphatidylethanolamines in POPC bilayers using molecular dynamics simulations provides insights into the behavior of ethanolamine derivatives in biological membranes . The antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives also highlights the biological relevance of dibenzyl compounds, which could extend to N,N-dibenzylethanolamine .

Scientific Research Applications

Application

It is used in the synthesis of esters, amides, and epoxides. Its ability to activate carbonyl groups and stabilize reaction intermediates makes it a potential candidate for developing more efficient and selective synthetic processes.

Method of Application

Environmental Science

N,N-Dibenzylethanolamine has been studied as a potential nitrification inhibitor .

Safety And Hazards

N,N-Dibenzylethanolamine is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for N,N-Dibenzylethanolamine are not available, it’s worth noting that the global market for this compound is being analyzed for potential growth .

properties

IUPAC Name

2-(dibenzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTWSMJHJFNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059224
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzylethanolamine

CAS RN

101-06-4
Record name 2-[Bis(phenylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibenzylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(phenylmethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.647
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Record name N,N-DIBENZYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 6.7 ml (1.12 mol, 1 equiv.) ethanolamine in 120 ml of (1/1) MeOH/H2O were added 7.2 g (1.8 mol, 1.6 equiv.) of sodium hydroxide and 24.6 g (1.8 mol., 1.6 eq). The suspension was refluxed for 30′ before addition of 24.5 ml (2.3 mol., 2 equiv.) of benzyl chloride. The mixture was refluxed overnight before cooled to room temperature and extracted with 3×160 ml of diethyl ether. The organic solution was dried over sodium sulphate, and evaporated. The residue was distilled Kugel Rohr (100° C., 1 mm Hg).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
( 1/1 )
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.5 gram of dibenzylamine (2.5 mmol), 0.446 gram of ethylenecarbonate (5 mmol) and 0.215 gram of tetraethylammoniumiodide (083 mmol) were mixed together at room temperature. The solid mixture was then heated at 140° C. and the resulting suspension was stirred at this temperature for 26 hours. The reaction mixture was diluted with ethyl acetate and extracted with 10 mL of a 0.5M solution of sodium hydroxide. The aqueous phase was washed with ethyl acetate and the combined organic phases were washed twice with brine. The organic phase was dried on magnesium sulfate, filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel (eluant: ethylacetate/hexane 1/2) to afford 0.5 gram of N,N-dibenzyl-2-aminoethanol (yield: 83%) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylenecarbonate
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
T Vojkovsky, B Sullivan, KN Sill - Polymer, 2016 - Elsevier
The large-scale synthesis of heterobifunctional polyethylene glycols (PEGs) with tightly controlled molecular weights ranging from 2 to 20 kDa is described. PEGs were prepared by the …
Number of citations: 21 www.sciencedirect.com
OJ Goodmonsont, RM Friedmanb - Catalysis of Organic …, 1994 - books.google.com
Bidisomide,(±)-a-[2-[acetyl (1-methylethyl) amino] ethyl]-a-(2-chlorophenyl)-1-piperidinebutanamide, is being developed by Searle to be used as a potential class 1a/lb antiarrhythmic …
Number of citations: 0 books.google.com
M Kozuka, T Tsuchida, M Mitani - Tetrahedron letters, 2005 - Elsevier
Tertiary amines with three different substituents were obtained in a single step by the CuCl/B(OMe) 3 or B(OMe) 3 -catalyzed reaction of α-chlorine substituted allylsilanes, alkyl halides, …
Number of citations: 12 www.sciencedirect.com
RC Ferrier, J Imbrogno, CG Rodriguez, M Chwatko… - Polymer …, 2017 - pubs.rsc.org
We present an improvement in the rate, utility, and mechanistic understanding of mono-μ-oxo-dialuminum initiators for epoxide ring-opening polymerization based on investigation of a …
Number of citations: 23 pubs.rsc.org
I KOHDA, M IwAI, M WATANABE… - Chemical and …, 1991 - jstage.jst.go.jp
Replacing the sulfura atom by methylene group or oxygen atom reduced the effect of potency. Saturation of the double bond in the decenoyl chain tended to reduce the anti-ulcerogenic …
Number of citations: 4 www.jstage.jst.go.jp
이동엽, 조찬식, 김주의, 윤영주, 심상철… - Bulletin of the Korean …, 1996 - koreascience.kr
N-Substituted anilines react with triethanolamine at 180℃ in the presence of a catalytic amount of tris (triphenylphosphine) ruthenium (Ⅱ) chloride to give the corresponding 1-…
Number of citations: 21 koreascience.kr
CG Rodriguez, RC Ferrier Jr, A Helenic… - Macromolecules, 2017 - ACS Publications
We report a new class of organoaluminum-based initiator for anionic ring-opening polymerization of epoxides that is simple to synthesize from readily available precursors. The …
Number of citations: 49 pubs.acs.org
JDP Graham - Progress in medicinal chemistry, 1962 - Elsevier
Publisher Summary This chapter reviews the actions, mode of action, chemical structures, and clinical applications of the 2-halogenoalkylamines, and to assess their present and future …
Number of citations: 52 www.sciencedirect.com
M François‐Heude, A Méndez‐Ardoy… - … A European Journal, 2015 - Wiley Online Library
Terminal “high‐mannose oligosaccharides” are involved in a broad range of biological and pathological processes, from sperm‐egg fusion to influenza and human immunodeficiency …
AK Danner, D Leibig, LM Vogt, H Frey - Chinese Journal of Polymer …, 2019 - Springer
The monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) and epichlorohydrin (ECH) using tetraoctylammonium bromide as an initiator and …
Number of citations: 9 link.springer.com

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